molecular formula C10H9ClO3 B7783167 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B7783167
M. Wt: 212.63 g/mol
InChI Key: PFZDFVHVKYRYBE-UHFFFAOYSA-N
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Description

1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chlorinated derivative of the 1,4-benzodioxane scaffold, characterized by a ketone group at position 6 and a chlorine substituent at position 5. The 1,4-benzodioxane core is a privileged structure in medicinal chemistry due to its conformational rigidity and metabolic stability .

Properties

IUPAC Name

1-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZDFVHVKYRYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzodioxin ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antibacterial and enzyme inhibitory activities .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Cl (7), COCH₃ (6) C₁₀H₉ClO₃ 212.63 Chloro enhances lipophilicity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone H (7), COCH₃ (6) C₁₀H₁₀O₃ 178.18 Baseline compound; no halogen
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone Br (7), Cl (adjacent), COCH₃ (6) C₁₀H₈BrClO₃ 291.53 Bromo increases polarizability
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone Br (7), COCH₂C₆H₅ (6) C₁₆H₁₃BrO₃ 333.18 Phenyl adds π-π interaction potential
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-iodophenyl)methanone NH₂ (7), COC₆H₄I (6) C₁₅H₁₂INO₃ 381.17 Amino group improves solubility

Key Observations :

  • Halogen Effects: Chloro (Cl) and bromo (Br) substituents at position 7 increase molecular weight and lipophilicity.
  • Functional Group Variations: The ethanone group at position 6 is common, but substitutions like phenyl () or acetamide () alter electronic and steric profiles.

Physicochemical Properties

  • Lipophilicity: The chloro substituent increases logP compared to the non-halogenated analogue (). Bromo derivatives () exhibit higher logP due to greater atomic mass and polarizability.
  • Solubility: Amino-substituted derivatives () show improved aqueous solubility due to hydrogen-bonding capacity, whereas chloro/bromo variants are more lipid-soluble .

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